4-(dimethylsulfamoyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide
Description
Properties
IUPAC Name |
4-(dimethylsulfamoyl)-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O4S/c1-24(2)31(29,30)16-10-8-14(9-11-16)19(27)23-25-13-21-18-17(20(25)28)12-22-26(18)15-6-4-3-5-7-15/h3-13H,1-2H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIABKLHPHEHNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound, also known as VU0501362-1 or F2823-0285, is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells.
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle. This interaction results in the inhibition of cell proliferation, particularly in cancer cells. The compound has been shown to exhibit superior cytotoxic activities against various cell lines.
Biochemical Pathways
The compound affects the cell cycle regulation pathway by inhibiting CDK2. This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and apoptosis. The downstream effects include a reduction in cell proliferation and potential tumor growth.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of CDK2, disruption of the cell cycle, and induction of apoptosis. These effects lead to a decrease in cell proliferation, which is particularly beneficial in the context of cancer treatment.
Biochemical Analysis
Biochemical Properties
The compound 4-(dimethylsulfamoyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide has been found to interact with various enzymes and proteins. It has been reported to have inhibitory activity against CDK2/cyclin A2, a key enzyme involved in cell cycle regulation. The nature of these interactions involves binding at the active site of the enzyme, leading to inhibition of its activity.
Cellular Effects
In terms of cellular effects, this compound has been shown to have cytotoxic activities against various cell lines. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2. This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells.
Biological Activity
The compound 4-(dimethylsulfamoyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide (CAS No. 899996-72-6) is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 438.5 g/mol. Its structure features a dimethylsulfamoyl group attached to a pyrazolo-pyrimidine moiety, which is known for diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 438.5 g/mol |
| CAS Number | 899996-72-6 |
Antibacterial Activity
Recent studies have shown that compounds with similar structural motifs exhibit significant antibacterial properties. For instance, derivatives containing sulfamoyl groups have been reported to possess moderate to strong activity against various bacterial strains such as Salmonella typhi and Bacillus subtilis . The mechanism often involves inhibition of bacterial enzyme systems.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has also been explored. In particular, compounds featuring similar pyrazolo-pyrimidine structures have demonstrated effectiveness as inhibitors of acetylcholinesterase (AChE) and urease . These activities are crucial for developing treatments for conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 2.14 - 6.28 |
| Urease | Strong inhibition |
Anticancer Activity
The pyrazolo-pyrimidine scaffold has been associated with anticancer properties in various studies. Compounds derived from this structure have shown the ability to induce apoptosis in cancer cell lines, suggesting a potential role in cancer therapy . The specific pathways involved often include modulation of cell cycle progression and induction of oxidative stress.
The biological activity of This compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds similar in structure inhibit key enzymes that are vital for bacterial survival and proliferation.
- Cell Cycle Modulation : The compound may interfere with the normal cell cycle in cancer cells, leading to cell death.
- Oxidative Stress Induction : It may increase reactive oxygen species (ROS) levels in target cells, promoting apoptosis.
Case Studies
Several studies have evaluated the biological activity of related compounds:
- Antibacterial Efficacy : A study demonstrated that a series of sulfonamide derivatives showed promising antibacterial activity against resistant strains . The most potent compounds had IC50 values significantly lower than standard antibiotics.
- Enzyme Inhibition Profiles : Research indicated that certain pyrazolo-pyrimidine derivatives exhibited strong AChE inhibition compared to traditional inhibitors . This suggests potential applications in neurodegenerative diseases.
- Cytotoxicity Assays : In vitro assays on cancer cell lines revealed that structural analogs led to significant reductions in cell viability at micromolar concentrations .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Structure and Substitution Patterns
The pyrazolo[3,4-d]pyrimidine scaffold is shared across multiple analogues, but substituents vary significantly, influencing physicochemical and biological properties:
Physicochemical Properties
- Derivatives with methoxy groups (e.g., 3,4,5-trimethoxybenzamide, ) show lower melting points (~240–260°C) compared to halogenated analogues (e.g., 433.77 g/mol compound, : MP unspecified but likely higher due to Cl/CF₃) .
- Solubility :
Enzyme Inhibition
- The dimethylsulfamoyl group is a hallmark of carbonic anhydrase (CA) inhibitors. Analogues with this group (e.g., ) show nanomolar CA inhibition (IC₅₀: 10–50 nM), whereas non-sulfonamide derivatives (e.g., 5a–5e in ) lack this activity .
- The trifluoromethylbenzamide derivative () may target kinases (e.g., EGFR-TK) due to its electron-deficient aromatic ring, similar to reported pyrazolo[3,4-d]pyrimidine-based kinase inhibitors .
Antimicrobial and Antioxidant Activity
- Acetohydrazide derivatives (e.g., 5e in ) exhibit radical scavenging activity (IC₅₀: 20–30 μM in DPPH assays) due to phenolic -OH groups, which the target compound lacks .
- Sulfonamide-containing compounds (e.g., target compound) show broader antimicrobial activity against Gram-positive bacteria (MIC: 8–16 μg/mL) compared to non-sulfonamide analogues (MIC: >32 μg/mL) .
Anticancer Potential
- Molecular docking studies () suggest that analogues with planar substituents (e.g., benzylidene groups) exhibit stronger binding to DNA topoisomerase II (ΔG: −9.5 to −10.2 kcal/mol) compared to the target compound’s sulfonamide group (predicted ΔG: −8.7 kcal/mol) .
Preparation Methods
Conventional Thermal Cyclization
The traditional approach involves cyclizing 5-amino-1-phenyl-1H-pyrazole-4-carboxylate derivatives with nitriles under acidic conditions. For example, reacting 1-(2,4-dinitrophenyl)-5-amino-1H-pyrazole-4-carboxylate with phenylacetonitrile in dioxane under dry HCl gas yields 1-phenylpyrazolo[3,4-d]pyrimidin-4(5H)-one. The reaction proceeds via nucleophilic attack of the amino group on the nitrile carbon, followed by cyclodehydration. Typical conditions include:
| Parameter | Value |
|---|---|
| Solvent | Dioxane |
| Acid Catalyst | Dry HCl gas |
| Temperature | Reflux (100–110°C) |
| Reaction Time | 6–8 hours |
| Yield | 65–78% |
The phenyl group at position 1 is introduced via the nitrile component, requiring stoichiometric excess (1.5 equiv) to drive the reaction to completion.
Microwave-Assisted Synthesis
Microwave irradiation significantly enhances reaction efficiency. Using identical starting materials, microwave conditions (150°C, 300 W) reduce reaction times to 10–15 minutes while improving yields to 82–89%. This method minimizes side products such as N-oxide derivatives, which commonly form under prolonged thermal exposure.
Functionalization with the Dimethylsulfamoyl Group
The dimethylsulfamoyl (-SO₂NMe₂) moiety is introduced via sulfonylation of 4-carboxybenzene derivatives, followed by amidation.
Sulfonation of 4-Methylbenzoic Acid
Chlorosulfonic acid (ClSO₃H) sulfonates 4-methylbenzoic acid at the para position. The reaction is conducted in chloroform at 0–5°C to control exothermicity:
Thionyl chloride (SOCl₂) then converts the sulfonic acid to the sulfonyl chloride, enabling subsequent amination.
Amination with Dimethylamine
The sulfonyl chloride intermediate reacts with dimethylamine in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base:
Yields for this step range from 70–85%, depending on the stoichiometry of dimethylamine (1.2–1.5 equiv).
Activation of the Benzamide Precursor
The carboxylic acid group of 4-(dimethylsulfamoyl)benzoic acid is activated to facilitate amide coupling. Thionyl chloride (SOCl₂) converts the acid to its corresponding acyl chloride:
Reaction conditions:
Amide Coupling with the Pyrazolo[3,4-d]Pyrimidin-5-Amine
The final step involves coupling the acyl chloride with 5-amino-1-phenylpyrazolo[3,4-d]pyrimidin-4(5H)-one. This is achieved via nucleophilic acyl substitution in anhydrous DCM using DIPEA to scavenge HCl:
| Parameter | Value |
|---|---|
| Solvent | Dichloromethane |
| Base | DIPEA (1.5 equiv) |
| Temperature | 25–30°C |
| Reaction Time | 12–16 hours |
| Yield | 68–73% |
Comparative Analysis of Synthetic Routes
The table below contrasts key metrics for conventional vs. microwave-assisted pyrazolo[3,4-d]pyrimidin-4-one synthesis:
For sulfonamide formation, DIPEA outperforms alternatives like triethylamine (TEA), providing higher yields (73% vs. 58%) due to superior HCl scavenging.
Industrial-Scale Considerations
Large-scale production employs continuous flow reactors for sulfonation and amide coupling steps, reducing batch variability. Automated purification via preparative HPLC ensures >99% purity for pharmaceutical applications .
Q & A
Basic: What are the critical parameters for optimizing the synthesis of pyrazolo[3,4-d]pyrimidine derivatives like this compound?
Methodological Answer:
Synthesis optimization hinges on three factors:
- Temperature : Reactions often proceed at 60–100°C to balance yield and avoid decomposition .
- Solvent Choice : Polar aprotic solvents (e.g., DMSO) enhance solubility of intermediates, while ethanol minimizes side reactions .
- Catalysts : Triethylamine or sodium hydride accelerates amide bond formation and ring closure .
Example protocol: Reflux in ethanol with triethylamine (1.2 eq) at 80°C for 12 hours yields >70% purity .
Basic: How can researchers confirm the molecular structure of this compound post-synthesis?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., dimethylsulfamoyl protons at δ 2.8–3.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 480.12) .
- X-ray Crystallography (if crystalline): Resolves stereoelectronic effects of the pyrazolo-pyrimidine core .
Advanced: What reaction mechanisms govern the functionalization of the pyrazolo[3,4-d]pyrimidine core?
Methodological Answer:
Key mechanisms include:
- Nucleophilic Aromatic Substitution : Electrophilic sites at C-5 and C-6 allow sulfamoyl or benzamide group insertion .
- Cross-Coupling Reactions : Suzuki-Miyaura couplings introduce aryl groups to the pyrimidine ring (Pd(OAc)₂, 80°C) .
- Oxidation-Reduction : The 4-oxo group can be reduced to 4-hydroxy derivatives using NaBH₄, altering solubility .
Advanced: How should structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Core Modifications : Replace the phenyl group at N-1 with fluorophenyl or tert-butyl to assess steric/electronic effects on target binding .
- Substituent Screening : Test dimethylsulfamoyl vs. pyrrolidinylsulfonyl groups for solubility and kinase inhibition .
- Biological Assays : Pair SAR with enzymatic assays (e.g., IC₅₀ measurements against EGFR or VEGFR2) .
Advanced: How to resolve contradictions in reported synthesis yields for similar compounds?
Methodological Answer:
- Parameter Mapping : Compare solvent polarity (e.g., DMSO vs. ethanol) and catalyst loading across studies .
- Intermediate Analysis : Use HPLC to track byproducts (e.g., dimerization in DMSO at >90°C) .
- Replicate Conditions : Reproduce low-yield protocols with controlled moisture levels (e.g., under N₂) to isolate variable impacts .
Basic: What solvents are optimal for stabilizing intermediates during synthesis?
Methodological Answer:
- Polar Aprotic Solvents (DMSO/DMF) : Stabilize charged intermediates in sulfonylation steps .
- Ethanol/MeOH : Reduce side reactions in final amide coupling due to lower reactivity .
- Avoid Chlorinated Solvents : May cause halogenation side reactions with pyrimidine nitrogens .
Advanced: What strategies identify biological targets for this compound?
Methodological Answer:
- Proteomic Profiling : Use affinity chromatography with a biotinylated analog to pull down binding proteins .
- Molecular Docking : Screen against kinase databases (e.g., PDB) to predict interactions with the pyrazolo-pyrimidine scaffold .
- Transcriptomics : Compare gene expression profiles in treated vs. untreated cancer cell lines .
Advanced: How does the compound’s stability vary under acidic/basic conditions?
Methodological Answer:
- Acidic Conditions (pH <3) : The pyrimidine ring hydrolyzes, forming 4-oxo-5-aminopyrazole derivatives .
- Basic Conditions (pH >10) : The dimethylsulfamoyl group undergoes hydrolysis; stabilize with buffers (pH 7–8) during storage .
- Light Sensitivity : Use amber vials to prevent photodegradation of the benzamide moiety .
Basic: What purification challenges arise during synthesis, and how are they addressed?
Methodological Answer:
- Byproduct Removal : Use silica gel chromatography (eluent: 5% MeOH/CH₂Cl₂) to separate unreacted sulfamoyl chloride .
- Crystallization Issues : Add seed crystals and slow-cool ethanolic solutions to improve crystal purity .
- HPLC Method : Reverse-phase C18 column (acetonitrile/water gradient) resolves polar impurities .
Basic: Which analytical methods are critical for assessing purity and identity?
Methodological Answer:
- HPLC-DAD : Quantify purity (>95%) using a 220 nm wavelength (pyrazolo-pyrimidine absorption) .
- Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
- TLC Monitoring : Use CHCl₃:MeOH (9:1) to track reaction progress and spot intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
